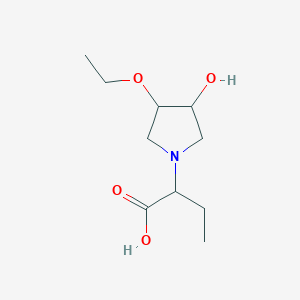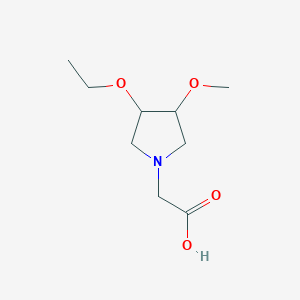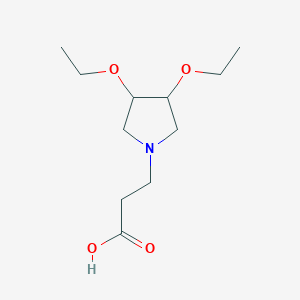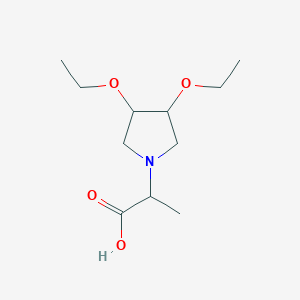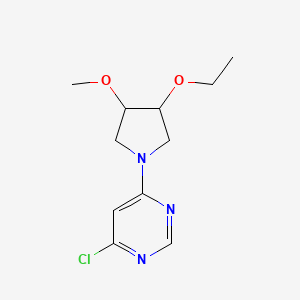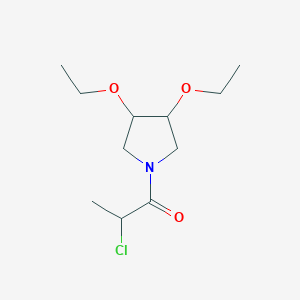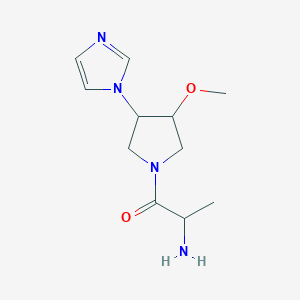![molecular formula C11H13N3OS B1478219 (1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-yl)methanol CAS No. 2098079-14-0](/img/structure/B1478219.png)
(1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-yl)methanol
Übersicht
Beschreibung
The compound “(1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-yl)methanol” belongs to a class of organic compounds known as thiazolopyridines . Thiazolopyridines are aromatic heterocyclic compounds containing a thiazole ring fused to a pyridine ring . This compound also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of thiazolopyridines and pyrrolidines has been extensively studied . Thiazolopyridines are planar due to the conjugation of the thiazole and pyridine rings . Pyrrolidines, on the other hand, are non-planar and can exist in various conformations .Chemical Reactions Analysis
Thiazolopyridines can undergo various chemical reactions, including electrophilic substitution, due to the presence of electron-rich nitrogen and sulfur atoms in the thiazole ring . Pyrrolidines can undergo reactions at the nitrogen atom, such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Thiazolopyridines are generally stable under normal conditions . Pyrrolidines are also stable but can be sensitive to strong oxidizing agents .Wissenschaftliche Forschungsanwendungen
Structural Characterization and Synthesis
- Protonation Sites and Hydrogen Bonding : Research focused on the structural characterization of N,4-diheteroaryl 2-aminothiazoles, including a study on the protonation sites and hydrogen bonding in mono-hydrobromide salts of similar compounds, reveals insights into their molecular conformations and intermolecular interactions. These studies provide a foundation for understanding the chemical behavior and potential applications of thiazolo[5,4-b]pyridin derivatives in pharmaceuticals and materials science (Böck et al., 2021).
Catalysis and Chemical Transformations
- Catalytic Applications : The synthesis and characterization of nickel complexes with bidentate N,O-type ligands, including pyridin-2-yl)methanol derivatives, have been explored for their application in catalytic processes, such as the oligomerization of ethylene. These findings indicate the potential utility of thiazolo[5,4-b]pyridin derivatives in catalysis and industrial chemical processes (Kermagoret & Braunstein, 2008).
Antimicrobial and Antitumor Activity
- Antimicrobial and Antitumor Potential : The synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines highlight the significance of the core heterocycle modification in these compounds, showcasing their potential as anticancer drug candidates. This line of research underscores the pharmaceutical applications of thiazolo[5,4-b]pyridin derivatives in developing new therapeutic agents (Chaban et al., 2012).
Zukünftige Richtungen
The study of thiazolopyridines and pyrrolidines is a promising area of research due to their potential biological activities . Future research could focus on the synthesis and characterization of new thiazolopyridine and pyrrolidine derivatives, as well as the investigation of their biological activities.
Eigenschaften
IUPAC Name |
[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c15-7-8-3-5-14(6-8)11-13-9-2-1-4-12-10(9)16-11/h1-2,4,8,15H,3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAITWJVZOXJZGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=NC3=C(S2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



